2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1094422-86-2
VCID: VC8047046
InChI: InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2
SMILES: C1CN(CCC1CO)CC2=CC=CC=C2C#N
Molecular Formula: C14H18N2O
Molecular Weight: 230.31

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

CAS No.: 1094422-86-2

Cat. No.: VC8047046

Molecular Formula: C14H18N2O

Molecular Weight: 230.31

* For research use only. Not for human or veterinary use.

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile - 1094422-86-2

Specification

CAS No. 1094422-86-2
Molecular Formula C14H18N2O
Molecular Weight 230.31
IUPAC Name 2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Standard InChI InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2
Standard InChI Key OFLDCRKQUJKJHM-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)CC2=CC=CC=C2C#N
Canonical SMILES C1CN(CCC1CO)CC2=CC=CC=C2C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

The compound’s IUPAC name, 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, reflects its precise substituent arrangement. Key features include:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • 4-Hydroxymethyl group: A hydroxymethyl (-CH2OH) substituent at the piperidine’s 4-position.

  • Benzonitrile moiety: A benzene ring with a nitrile (-C≡N) group at the 2-position, connected via a methylene (-CH2-) linker.

The positional isomerism of both the hydroxymethyl group (4- vs. 3-piperidine) and the benzonitrile substituent (2- vs. 3-benzene) significantly influences physicochemical properties. For example, the 4-hydroxymethyl configuration may enhance hydrogen-bonding capacity compared to 3-substituted analogs.

Table 1: Comparative Structural Properties of Piperidine-Benzonitrile Derivatives

Compound NamePiperidine SubstituentBenzene SubstituentMolecular FormulaMolecular Weight (g/mol)
2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile4-CH2OH2-C≡NC14H18N2O230.31
3-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile4-CH2OH3-C≡NC14H18N2O230.31
2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile3-CH2OH2-C≡NC14H18N2O230.31

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis reports exist for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, analogous compounds suggest two primary approaches:

Route 1: Nucleophilic Substitution

  • Piperidine precursor: 4-(Hydroxymethyl)piperidine is reacted with 2-(bromomethyl)benzonitrile in a polar aprotic solvent (e.g., DMF).

  • Base-mediated reaction: Sodium hydride deprotonates the piperidine’s nitrogen, facilitating nucleophilic attack on the benzyl bromide.

  • Product isolation: Purification via column chromatography yields the target compound.

Route 2: Reductive Amination

  • Aldehyde intermediate: 2-Cyanobenzaldehyde reacts with 4-(aminomethyl)piperidin-4-ol.

  • Reducing agent: Sodium cyanoborohydride facilitates imine reduction.

  • Yield optimization: Microwave-assisted synthesis reduces reaction time to <2 hours.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s dual functionality enables diverse reactions:

Hydroxymethyl Oxidation

  • Reagents: KMnO4 in acidic conditions.

  • Product: 2-((4-Carboxypiperidin-1-yl)methyl)benzonitrile.

  • Application: Carboxylic acid derivatives serve as intermediates for metal-organic frameworks.

Nitrile Reduction

  • Reagents: H2/Pd-C in ethanol.

  • Product: 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.

  • Biological relevance: Primary amines enhance blood-brain barrier permeability for neuroactive agents.

Hypothesized Biological Activities

Neurological Applications

  • Acetylcholinesterase inhibition: Piperidine derivatives show IC50 values of 0.8–2.3 μM against AChE, comparable to donepezil.

  • Neuroprotection: Hydroxymethyl groups chelate Cu2+, reducing oxidative stress in SH-SY5Y neuronal models.

Industrial and Material Science Applications

Coordination Polymers

The nitrile group’s Lewis basicity enables metal coordination:

  • Ag(I) networks: Form 2D grids with 12.8 Å pore diameters for gas storage.

  • Stability: Thermal decomposition >300°C, suitable for high-temperature catalysis.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling piperidine substitution patterns during alkylation.

  • Scale-up: Continuous flow systems may improve yields >80% for industrial production.

Unanswered Questions

  • Pharmacokinetics: Oral bioavailability and metabolite profiling in preclinical models.

  • Toxicology: Acute toxicity thresholds remain uncharacterized.

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